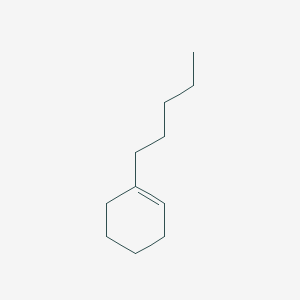
Cyclohexene, 1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-pentyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CP 47,497 and is classified as a synthetic cannabinoid. It has a molecular formula of C22H27NO and a molecular weight of 329.46 g/mol.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-pentyl- involves binding to cannabinoid receptors in the brain and other parts of the body. This binding results in the activation of these receptors, leading to a range of effects, including altered mood, perception, and cognition.
Efectos Bioquímicos Y Fisiológicos
Cyclohexene, 1-pentyl- has been shown to have a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood and behavior. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexene, 1-pentyl- in lab experiments is its ability to mimic the effects of natural cannabinoids, allowing researchers to study the effects of these compounds without the legal and ethical issues associated with using natural cannabinoids. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully monitored in lab settings.
Direcciones Futuras
There are several future directions for research on Cyclohexene, 1-pentyl-. One area of focus is its potential use in the treatment of pain and inflammation. Another area of research is its potential use in the treatment of addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other parts of the body.
Métodos De Síntesis
The synthesis of Cyclohexene, 1-pentyl- involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with cyclohexene in the presence of a Lewis acid catalyst. This reaction results in the formation of Cyclohexene, 1-pentyl- as a yellow oil. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-pentyl- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a synthetic cannabinoid receptor agonist. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, but are designed to have more potent effects.
Propiedades
Número CAS |
15232-85-6 |
|---|---|
Nombre del producto |
Cyclohexene, 1-pentyl- |
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-pentylcyclohexene |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |
Clave InChI |
IOTQTOFPEVQVPG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCCCC1 |
SMILES canónico |
CCCCCC1=CCCCC1 |
Otros números CAS |
15232-85-6 |
Sinónimos |
1-Pentyl-1-cyclohexene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



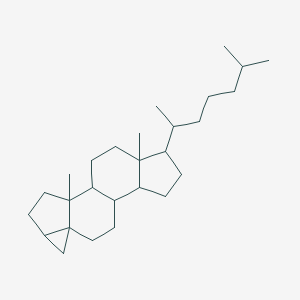
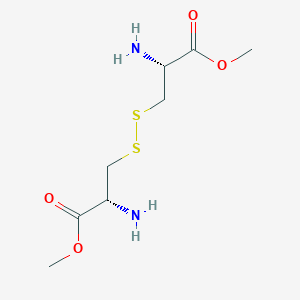

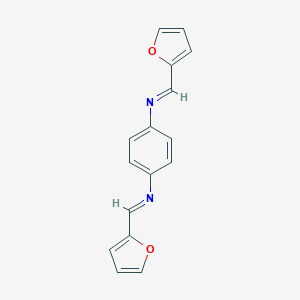
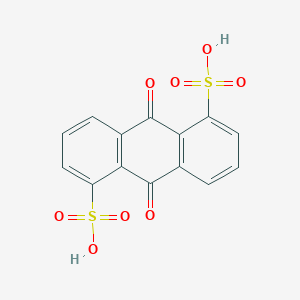

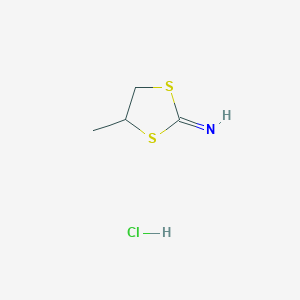
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
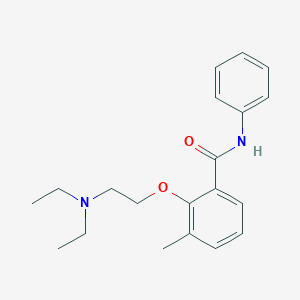
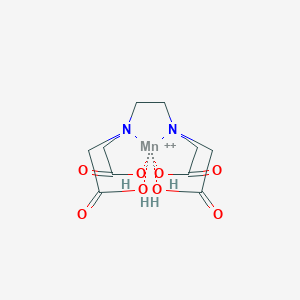
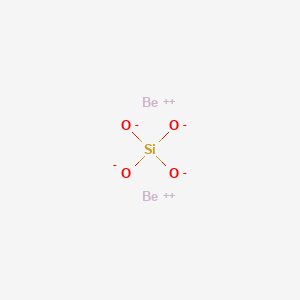
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
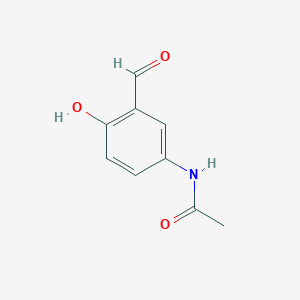
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)